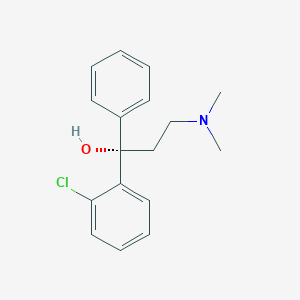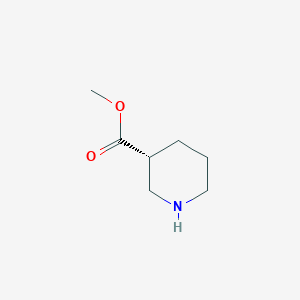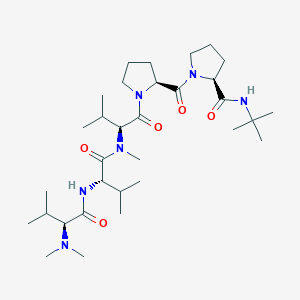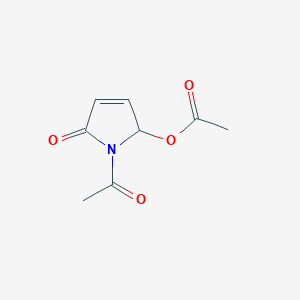
Clofedanol, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clofedanol, (S)- is a synthetic compound that belongs to the class of antitussive agents. It is commonly used to treat cough and other respiratory disorders. The compound has gained significant attention in recent years due to its potential therapeutic benefits. In
Mecanismo De Acción
The exact mechanism of action of Clofedanol, (S)- is not fully understood. However, it is believed to work by suppressing the cough reflex in the brainstem. The compound is also thought to have anti-inflammatory and analgesic effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Clofedanol, (S)- has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, Clofedanol, (S)- has been shown to reduce the sensitivity of sensory nerves, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofedanol, (S)- has several advantages for lab experiments. It is readily available and relatively inexpensive. The compound is also stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. Clofedanol, (S)- has low solubility in water, which may limit its use in aqueous systems. Additionally, the compound may have limited bioavailability in vivo, which may affect its effectiveness in animal models.
Direcciones Futuras
There are several future directions for research on Clofedanol, (S)-. One area of interest is the development of more effective formulations of the compound. This may involve the use of novel delivery systems, such as nanoparticles or liposomes. Another area of interest is the investigation of the compound's potential use in the treatment of other inflammatory disorders, such as inflammatory bowel disease (IBD) or multiple sclerosis (MS). Finally, further studies are needed to fully elucidate the mechanism of action of Clofedanol, (S)- and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of Clofedanol, (S)- involves the reaction of 2,2,2-trifluoroethanol with (S)-4-(4-chlorophenyl)-2-methyl-2-butanol in the presence of a base. The resulting product is then purified by recrystallization to obtain pure Clofedanol, (S)-.
Aplicaciones Científicas De Investigación
Clofedanol, (S)- has been extensively studied for its potential therapeutic benefits. It has been shown to have antitussive, anti-inflammatory, and analgesic properties. The compound has been used in the treatment of various respiratory disorders, such as chronic obstructive pulmonary disease (COPD), asthma, and bronchitis. It has also been investigated for its potential use in the treatment of pain and inflammation associated with arthritis.
Propiedades
Número CAS |
179764-49-9 |
|---|---|
Fórmula molecular |
C17H20ClNO |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
(1S)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/t17-/m0/s1 |
Clave InChI |
WRCHFMBCVFFYEQ-KRWDZBQOSA-N |
SMILES isomérico |
CN(C)CC[C@](C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
SMILES canónico |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(4-Methoxyphenyl)ethenyl]pyrrolidine-2,5-dione](/img/structure/B67608.png)



![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)



![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)
![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)